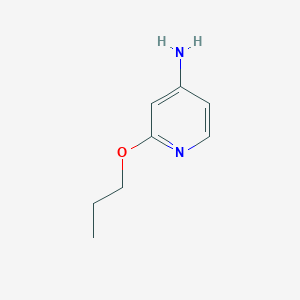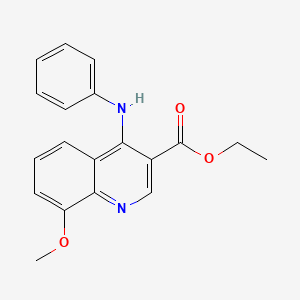
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE is a quinoline derivative known for its diverse applications in various scientific fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with aniline in the presence of a dehydrating agent. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to aminoquinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Quinolinyl-pyrazoles: Investigated for their pharmacological activities.
Indole derivatives: Widely studied for their biological activities .
Uniqueness
ETHYL 4-ANILINO-8-METHOXY-3-QUINOLINECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and phenylamino groups enhance its solubility and binding affinity to biological targets, making it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethyl 4-anilino-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)15-12-20-18-14(10-7-11-16(18)23-2)17(15)21-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3,(H,20,21) |
Clé InChI |
YMSKONPFQZCVPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC=C2OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

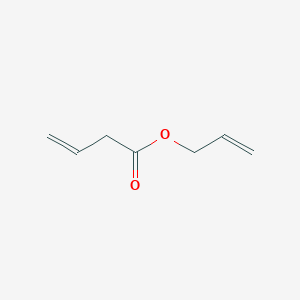
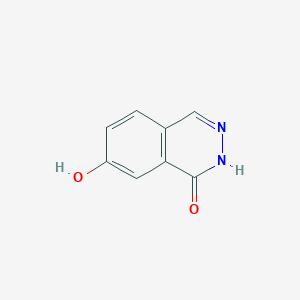
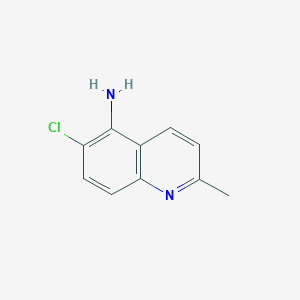
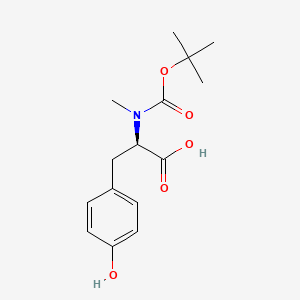

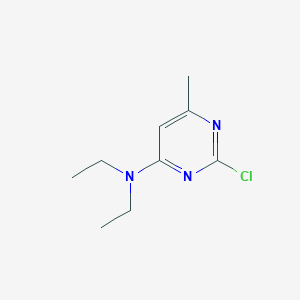
![Ethyl 2-[(3-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8783141.png)



![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)

